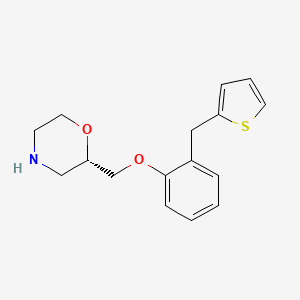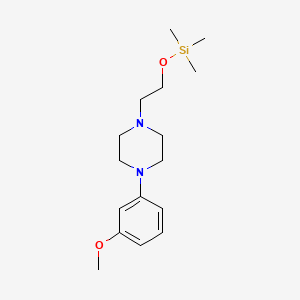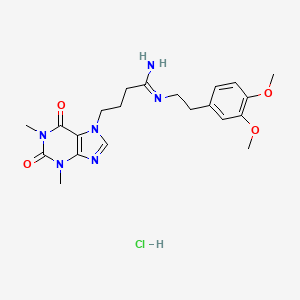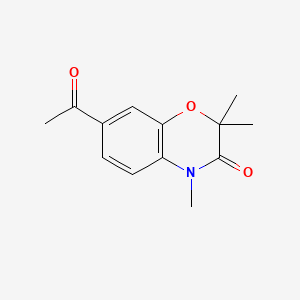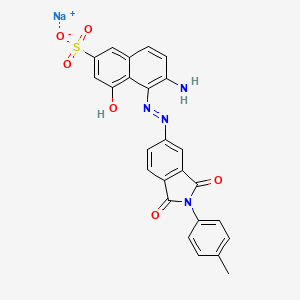
1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrazolo-pyrimidinone core, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrazolo-pyrimidinone core. Key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Construction of the pyrazolo-pyrimidinone core: This step may involve condensation reactions between appropriate precursors.
Functional group modifications: Introduction of hydroxyl groups and other functional groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as crystallization, chromatography, and distillation to isolate the desired product.
化学反应分析
Types of Reactions
1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway modulation: Affecting various biochemical pathways to exert its effects.
相似化合物的比较
Similar Compounds
1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one: Unique due to its specific structure and functional groups.
Other pyrazolo-pyrimidinone derivatives: Similar core structure but different functional groups, leading to varied properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrahydrofuran ring, multiple hydroxyl groups, and a pyrazolo-pyrimidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
89889-86-1 |
|---|---|
分子式 |
C19H22N4O5 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H22N4O5/c1-11-14-15(23(21-11)19-17(26)16(25)13(9-24)28-19)18(27)22(10-20-14)8-7-12-5-3-2-4-6-12/h2-6,10,13,16-17,19,24-26H,7-9H2,1H3/t13-,16-,17-,19-/m1/s1 |
InChI 键 |
MUEKFESYJLYQJY-VVHMCBODSA-N |
手性 SMILES |
CC1=NN(C2=C1N=CN(C2=O)CCC3=CC=CC=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
CC1=NN(C2=C1N=CN(C2=O)CCC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



